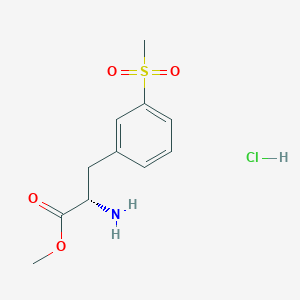

(S)-Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride, also known as methylphenylsulfonylpropionate, is a synthetic compound belonging to the class of organosulfonic acids. It is used as a reagent in various scientific and industrial applications, including the synthesis of drugs, dyes, and other compounds. It is also used as a catalyst in the synthesis of polymers, and in the production of pharmaceuticals and other materials.

Applications De Recherche Scientifique

Synthetic Methodologies and Chemical Properties

- The development of synthetic routes towards derivatives of 3‐(phenylsulfonimidoyl)propanoic acid showcases a range of strategies, including the use of O-(mesitylsulfonyl)hydroxylamine and iminoiodane reagents for the imination of key sulfoxide intermediates. This research underlines the compound's relevance in generating pseudo-dipeptides with notable conformational properties, suggesting its application in designing molecules with specific structural requirements (Tye & Skinner, 2002).

Biotransformation and Metabolic Studies

- The application of microbial-based biocatalysis for drug metabolism studies is highlighted in the preparation of mammalian metabolites of biaryl-bis-sulfonamide compounds. This approach uses Actinoplanes missouriensis to produce metabolites, demonstrating the compound's utility in understanding drug metabolism and facilitating the development of analytical standards for clinical investigations (Zmijewski et al., 2006).

Pharmacological Applications

- Research into β-amino acids for drug development highlights the significance of S-3-amino-3-phenylpropionic acid derivatives. Methylobacterium species have been employed for the biocatalytic synthesis of S-APA, an intermediate in producing drugs like S-dapoxetine. This showcases the compound's potential in pharmaceutical synthesis, particularly in the stereoselective preparation of pharmacologically active molecules (Li et al., 2013).

Material Science and Corrosion Inhibition

- Schiff bases derived from L-Tryptophan and related compounds have been studied for their efficacy in preventing stainless steel corrosion in acidic environments. This research indicates the compound's role in developing corrosion inhibitors, which could have wide-ranging applications in industrial processes and materials preservation (Vikneshvaran & Velmathi, 2017).

Analytical Chemistry Applications

- The investigation into palladium(II) coordination compounds with 2-aminooxypropanoic acid and its derivatives underscores the compound's utility in analytical chemistry, particularly in NMR spectroscopy. These studies provide insights into the interactions between palladium(II) and various ligands, contributing to the development of analytical methods and the understanding of metal-ligand interactions (Warnke & Trojanowska, 1993).

Propriétés

IUPAC Name |

methyl (2S)-2-amino-3-(3-methylsulfonylphenyl)propanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S.ClH/c1-16-11(13)10(12)7-8-4-3-5-9(6-8)17(2,14)15;/h3-6,10H,7,12H2,1-2H3;1H/t10-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUUYKOLKOIYVCR-PPHPATTJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC(=CC=C1)S(=O)(=O)C)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC(=CC=C1)S(=O)(=O)C)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Difluoromethyl)-3-methyl-2-propyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2711001.png)

![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfonylbenzamide](/img/structure/B2711002.png)

![N-(2-methylpropyl)-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2711004.png)

![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2711005.png)

![1-(2-methoxyphenyl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)cyclopropanecarboxamide](/img/structure/B2711007.png)

![5-[1-(3,4-Difluorobenzoyl)azetidine-3-carbonyl]-2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene](/img/structure/B2711011.png)

![3-(3-hydroxypropyl)-8-(3-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2711017.png)

![2-amino-5-oxo-4H,5H-pyrano[3,2-c]chromene-3,4,4-tricarbonitrile](/img/structure/B2711023.png)

![N-(benzo[d]thiazol-2-yl)-4-(dimethylamino)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2711024.png)